

# Technical Support Center: Troubleshooting Low EAE Incidence with MBP (68-86)

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## Compound of Interest

Compound Name: Myelin basic protein, MBP (68-86)

Cat. No.: B15542227

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low disease incidence in Experimental Autoimmune Encephalomyelitis (EAE) models induced with Myelin Basic Protein (MBP) peptide 68-86.

## Frequently Asked Questions (FAQs)

Q1: We are observing a lower-than-expected incidence of EAE in our mice/rats after immunization with MBP (68-86). What are the most common causes?

Low EAE incidence is a frequent issue and can stem from several factors. The most critical aspects to review are:

- **Animal Strain and Supplier:** Ensure you are using a susceptible strain. For MBP (68-86), Lewis rats are highly susceptible.<sup>[1][2]</sup> In mice, strains like SJL can be used, but may require different immunization protocols.<sup>[3]</sup> Genetic drift within substrains from different suppliers can also affect susceptibility.
- **Adjuvant Quality and Preparation:** The Complete Freund's Adjuvant (CFA) emulsion is critical. Improper emulsification of the MBP peptide in CFA will lead to a poor immune response. The emulsion should be stable and not separate. Additionally, ensure the correct concentration of Mycobacterium tuberculosis in the CFA.<sup>[4][5]</sup>

- **Pertussis Toxin (PTX) Potency and Administration:** PTX is a crucial component for inducing EAE in many mouse models, as it facilitates the entry of pathogenic T cells into the central nervous system (CNS).[6][7] The potency of PTX can vary significantly between batches and suppliers.[8] It is essential to use a consistent and tested lot of PTX and to administer it at the correct dosage and time points (typically on the day of immunization and two days later). [3][4]
- **Peptide Quality and Handling:** Verify the purity and correct sequence of the MBP (68-86) peptide. Improper storage can lead to degradation.
- **Immunization Procedure:** Subcutaneous injections should be administered at the correct sites (e.g., flanks or base of the tail) to ensure proper lymphatic drainage and initiation of the immune response.

Q2: How critical is the choice of adjuvant, and can alternatives to CFA be used?

CFA is the most common and effective adjuvant for inducing EAE due to its ability to elicit a strong Th1-mediated immune response.[9] While Incomplete Freund's Adjuvant (IFA) alone is generally insufficient to induce EAE with MBP peptides, it can be supplemented with Toll-like receptor (TLR) agonists. For instance, a combination of CpG-ODN (a TLR9 agonist) and LPS (a TLR4 agonist) in IFA has been shown to induce EAE in Lewis rats immunized with MBP (68-86).[1][10] However, using a single TLR agonist with IFA may not be sufficient.[1]

Q3: Can the dose of MBP (68-86) peptide be increased to improve EAE incidence?

While the peptide dose is a factor, simply increasing it may not solve the problem and can sometimes induce tolerance. The optimal dose can vary depending on the animal strain and protocol. It is more effective to first optimize the adjuvant and PTX administration. For Lewis rats, doses around 25-100 µg of MBP (68-86) are commonly reported.[1][4]

Q4: We are seeing some clinical signs, but the EAE scores are consistently low. What could be the reason?

Low clinical scores, despite some disease manifestation, can be due to:

- **Suboptimal T cell activation:** This goes back to the quality of the immunization (peptide, adjuvant, technique).

- Animal age and health: Younger adult animals (e.g., 9-13 week old mice) are often more susceptible.<sup>[7]</sup> Stress can also reduce EAE severity.
- Inconsistent scoring: Ensure that clinical scoring is performed consistently and by trained personnel. A standardized scoring system should be used.

Q5: Is it possible that our animals have developed tolerance to the MBP peptide?

Yes, tolerance induction is a possibility, especially if the immunization protocol is not optimal. Administration of MBP peptides in IFA, for example, can lead to the generation of regulatory T cells and protection from EAE.<sup>[1]</sup> Nasal or oral administration of the peptide can also induce tolerance.<sup>[11][12]</sup>

## Experimental Protocols and Data

### Standard EAE Induction Protocol in Lewis Rats with MBP (68-86)

This protocol is a synthesis of commonly used methods for inducing EAE in Lewis rats.

- Animals: Female Lewis rats, 8-12 weeks old.
- Antigen Preparation:
  - Dissolve MBP (68-86) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.
- Immunization Emulsion:
  - Prepare an emulsion by mixing the MBP (68-86) solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL).
  - Emulsify using two syringes connected by a luer lock until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
- Immunization:

- Inject 100  $\mu$ L of the emulsion subcutaneously, divided between two sites on the hind flanks. This delivers a total dose of 50  $\mu$ g of MBP (68-86).
- Clinical Scoring:
  - Begin daily monitoring for clinical signs of EAE around day 7 post-immunization.
  - Use a standardized scoring scale (see table below).

## Quantitative Data Summary for EAE Induction

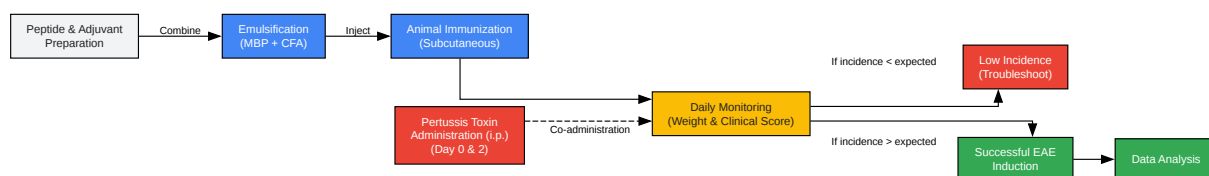
Parameter	Animal Model	Peptide/Antigen	Dose	Adjuvant	Pertussis Toxin (PTX)	Expected Incidence	Reference
Peptide Dose	Lewis Rat	MBP (68-86)	25 µg	CFA (2 mg/mL M. tuberculosis)	Not typically required	High	[4]
Lewis Rat	MBP (68-86)	100 µg	CFA	Not typically required	High	[1]	
SJL Mouse	MBP (84-104)	100 nmol (two immunizations)	CFA (2 mg/mL M. tuberculosis)	400 ng (day 0 and 2)	>90%	[3]	
Adjuvant	Lewis Rat	MBP (68-86)	100 µg	IFA + 100 µg CpG-ODN + 50 µg LPS	Not used	Induces EAE	[1]
Lewis Rat	MBP (68-86)	100 µg	IFA + 100 µg CpG-ODN or 50 µg LPS	Not used	No EAE	[1]	
PTX Dose	C57BL/6 Mouse	MOG (35-55)	200 µg	CFA	200 ng (day 0 and 2)	High and reliable	[3]

## Standard Clinical Scoring for EAE

Score	Clinical Signs
0	No clinical signs.[13]
0.5	Limp tail tip.[13]
1	Limp tail.[13]
1.5	Limp tail and hind leg issues (e.g., wobbly gait). [13]
2	Limp tail and definite hind limb weakness.[13]
2.5	Limp tail and dragging of hind legs.[13]
3	Complete paralysis of both hind limbs.
3.5	Hind limb paralysis and forelimb weakness.
4	Moribund state.
5	Death.

## Visual Troubleshooting Guides

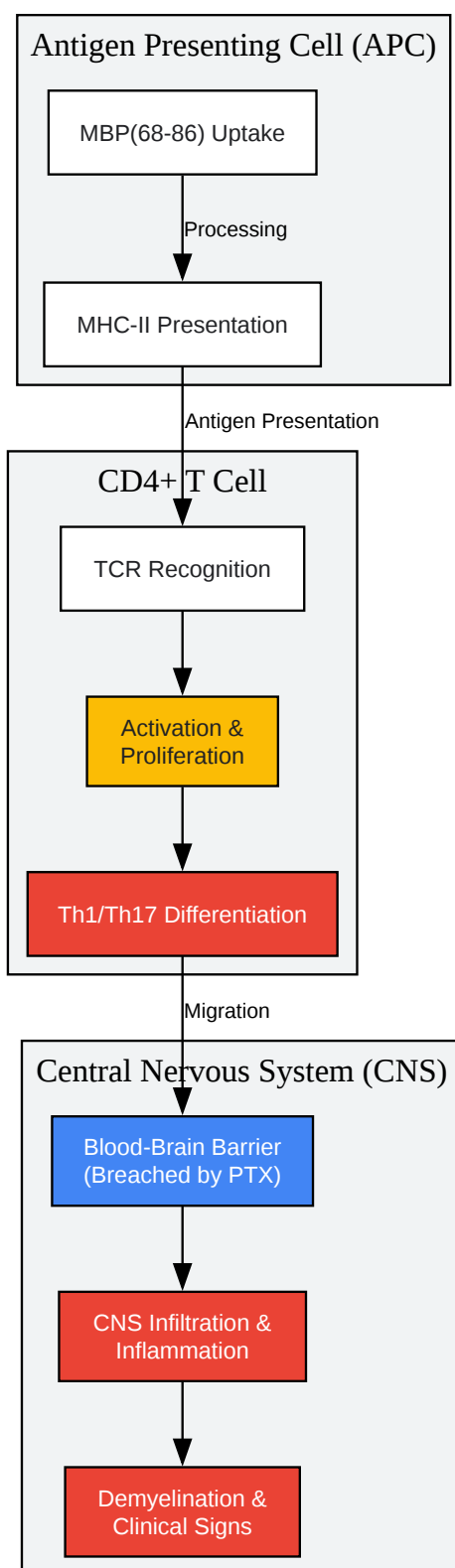
### Experimental Workflow for EAE Induction



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Caption: A typical experimental workflow for inducing EAE with MBP (68-86).

## Simplified Signaling Pathway in EAE Induction



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Caption: Simplified signaling pathway of EAE induction.

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